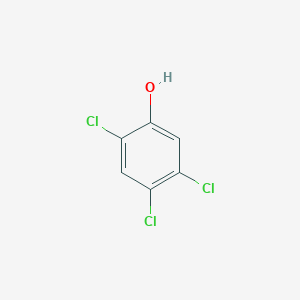

2,4,5-Trichlorophenol

Cat. No. B144370

Key on ui cas rn:

95-95-4

M. Wt: 197.4 g/mol

InChI Key: LHJGJYXLEPZJPM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04346248

Procedure details

226.5 gm (1.0 mols) of 1,2,4-trichloronitrobenzene were dissolved in 226 gm of isopropanol and hydrogenated in the presence of 6.1 gm of wet 1% Platinum on charcoal at 100° C. and 100-200 psig over a 90 minute period. The reaction mixture was filtered to remove the catalyst and the clear solution slowly dropped into a hot solution of 1125 gm of H2O and 500 gm of 98% sulfuric acid (5.0 mols) under vacuum to remove the isopropanol by distillation. The finely divided 2,4,5-trichloroaniline sulfate slurry was then cooled to -5° C. with good agitation and 56.9 gm (0.95 mols) of NaNO2 in 125 ml of water were added over a 15 minute period while maintaining a maximum temperature of +5° C. After 30 minutes of agitation the reaction mixture was filtered to remove an insoluble impurity. The resulting 2,4,5-trichlorobenzenediazonium sulfate solution was then added cold (0°±5° C.) to a boiling solution of 1000 gm of cupric sulfate heptahydrate in 2000 ml of water. As the product is formed, it is removed from the zone of reaction by steam distillation. The product in the steam distillate is extracted with two 300 ml aliquots of methylene chloride and stripped to dryness to obtain 123 gm of crude 2,4,5-trichlorophenol (0.62 mol) which analyzed to be 95.1% pure.

Name

2,4,5-trichloroaniline sulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([N+]([O-])=O)[C:3]=1[Cl:12].S(=O)(=O)(O)[OH:14].S(O)(O)(=O)=O.ClC1C=C(Cl)C(Cl)=CC=1N.N([O-])=O.[Na+]>C(O)(C)C.[Pt].O>[Cl:8][C:5]1[CH:4]=[C:3]([Cl:12])[C:2]([Cl:1])=[CH:7][C:6]=1[OH:14] |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

226.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl

|

|

Name

|

|

|

Quantity

|

226 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

1125 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the isopropanol

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added over a 15 minute period

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining a maximum temperature of +5° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After 30 minutes of agitation the reaction mixture was filtered

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove an insoluble impurity

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting 2,4,5-trichlorobenzenediazonium sulfate solution was then added cold (0°±5° C.) to a boiling solution of 1000 gm of cupric sulfate heptahydrate in 2000 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As the product is formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

it is removed from the zone of reaction by steam distillation

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product in the steam distillate is extracted with two 300 ml aliquots of methylene chloride

|

Outcomes

Product

Details

Reaction Time |

90 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=C(C(=C1)Cl)Cl)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.62 mol | |

| AMOUNT: MASS | 123 g | |

| YIELD: CALCULATEDPERCENTYIELD | 62% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |